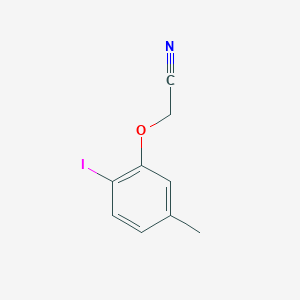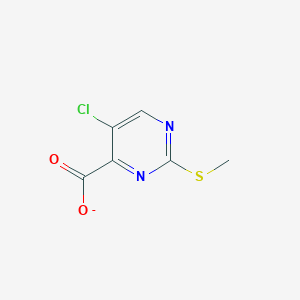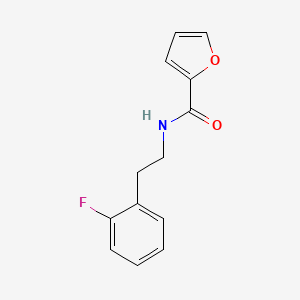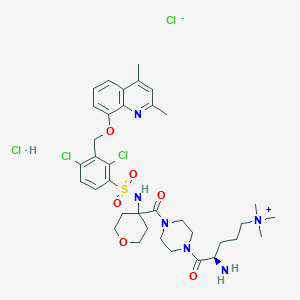
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a bromine atom, a thiophene ring, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves the bromination of 1-(thiophen-2-yl)ethanone followed by amide formation with benzoyl chloride. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The benzamide group can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N-(1-(thiophen-2-yl)ethyl)aniline
- 2-Bromo-N-(1-(thiophen-2-yl)ethyl)acetamide
- 2-Bromo-N-(1-(thiophen-2-yl)ethyl)propionamide
Uniqueness
2-Bromo-N-(1-(thiophen-2-yl)ethyl)benzamide is unique due to its specific combination of a bromine atom, a thiophene ring, and a benzamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H12BrNOS |
|---|---|
Peso molecular |
310.21 g/mol |
Nombre IUPAC |
2-bromo-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12BrNOS/c1-9(12-7-4-8-17-12)15-13(16)10-5-2-3-6-11(10)14/h2-9H,1H3,(H,15,16) |
Clave InChI |
OYWFDBSOKNOZKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CS1)NC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride](/img/structure/B14915807.png)


![2,4-Dichlorophenyl 2,6-bis(4-methoxyphenyl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14915815.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B14915826.png)

![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)
